molecular formula C24H27N3O4 B14719255 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- CAS No. 23338-54-7

3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)-

Cat. No.: B14719255
CAS No.: 23338-54-7
M. Wt: 421.5 g/mol
InChI Key: QSZZTUVGSBDMRA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and morpholinoethyl groups in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of Morpholinoethyl Group: This can be done through nucleophilic substitution reactions using morpholine and ethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the pyridazinone core or the methoxy groups, potentially forming dihydropyridazinones or demethylated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholinoethyl groups may enhance binding affinity and specificity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4,6-bis(phenyl)-2-(2-morpholinoethyl)
  • 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(ethyl)
  • 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-piperidinoethyl)

Uniqueness

The presence of both methoxyphenyl and morpholinoethyl groups in 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- makes it unique compared to other similar compounds

Properties

CAS No.

23338-54-7

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

4,6-bis(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one

InChI

InChI=1S/C24H27N3O4/c1-29-20-7-3-18(4-8-20)22-17-23(19-5-9-21(30-2)10-6-19)25-27(24(22)28)12-11-26-13-15-31-16-14-26/h3-10,17H,11-16H2,1-2H3

InChI Key

QSZZTUVGSBDMRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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